molecular formula C10H17NO3 B11965324 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole CAS No. 46244-63-7

2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole

Cat. No.: B11965324
CAS No.: 46244-63-7
M. Wt: 199.25 g/mol
InChI Key: XDDFHYGCEREWAN-UHFFFAOYSA-N
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Description

2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole is a bicyclic heterocyclic compound featuring fused oxazole rings. Its structure includes a tetrahydro-2H-oxazolo[2,3-b]oxazole core substituted with a methyl group at the 7a position and an allyloxymethyl group at the 2-position.

Properties

CAS No.

46244-63-7

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

7a-methyl-6-(prop-2-enoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole

InChI

InChI=1S/C10H17NO3/c1-3-5-12-8-9-7-11-4-6-13-10(11,2)14-9/h3,9H,1,4-8H2,2H3

InChI Key

XDDFHYGCEREWAN-UHFFFAOYSA-N

Canonical SMILES

CC12N(CCO1)CC(O2)COCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazoles, including 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole, can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . This reaction is typically carried out at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles can be optimized using flow chemistry techniques. This method allows for the continuous production of oxazoles with high efficiency and purity. The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors ensures a safe and scalable process .

Chemical Reactions Analysis

Types of Reactions

2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole (Target) C₁₀H₁₇NO₃* 199.25 7a-methyl, 2-(allyloxymethyl) Polymer synthesis (inferred)
7a-[2-(3-cyclohexen-1-yl)ethyl]tetrahydro-7aH-oxazolo[2,3-b]oxazole (CAS 777950-39-7) C₁₃H₂₁NO₂ 223.31 7a-(2-(cyclohexenyl)ethyl) Undisclosed; likely industrial
Polymer with tetrahydro-7a-methyl-7aH-oxazolo[2,3-b]oxazole (CAS 100921-26-4) Copolymer with heptadecyl/dimethyl oxazole and methylenebisisocyanate benzene Industrial polymers

*Inferred from structural analysis.

Key Observations :

  • Substituent Effects : The target compound’s allyloxymethyl group offers greater reactivity (via the allyl double bond) compared to the cyclohexenyl ethyl group in CAS 777950-39-7, which may enhance its utility in polymerization or click chemistry .
  • Molecular Weight : The cyclohexenyl derivative (CAS 777950-39-7) has a higher molecular weight (223.31 vs. 199.25 g/mol), likely due to its bulkier substituent. This may reduce solubility in polar solvents compared to the target compound.
Functional and Application-Based Comparisons
  • Reactivity : The allyl group in the target compound enables reactions like thiol-ene coupling or polymerization, whereas the cyclohexenyl substituent in CAS 777950-39-7 may undergo hydrogenation or epoxidation .
  • Industrial Use : The polymer in CAS 100921-26-4 incorporates oxazolo-oxazole units with long alkyl chains (heptadecyl), suggesting applications in hydrophobic coatings or elastomers . The target compound’s allyl group could similarly facilitate crosslinking in polymer matrices.

Biological Activity

2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antibacterial, antifungal, antiviral, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The structural characteristics of this compound contribute significantly to its biological activity. Below are its key chemical properties:

PropertyValue
CAS No. 46244-63-7
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name 7a-methyl-6-(prop-2-enoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole
InChI Key XDDFHYGCEREWAN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors, modulating their activities. This mechanism underlies its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds within the oxazole family exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have been shown to possess:

  • Antibacterial Properties: Effective against a range of Gram-positive and Gram-negative bacteria.
  • Antifungal Properties: Inhibitory effects on pathogenic fungi.

A study demonstrated that oxazole derivatives could inhibit the growth of various bacterial strains, suggesting that modifications to the oxazole ring can enhance antimicrobial efficacy .

Anticancer Activity

The compound's structural features may also play a role in its anticancer potential. Research has shown that certain oxazole derivatives exhibit selective cytotoxicity against cancer cell lines. For instance:

  • In vitro studies revealed that compounds similar to this compound can induce apoptosis in estrogen receptor-positive breast cancer cells .

This suggests that the compound may interact with pathways involved in cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy:
    • A recent investigation evaluated the antimicrobial activity of various oxazole derivatives, including this compound.
    • Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Anticancer Activity Assessment:
    • A study focused on the effects of oxazole derivatives on human cancer cell lines.
    • The findings suggested that these compounds could inhibit cell growth by disrupting mitotic processes.

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